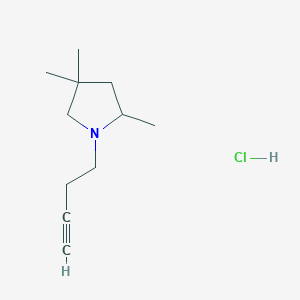

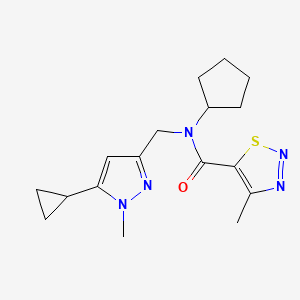

1-But-3-ynyl-2,4,4-trimethylpyrrolidine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-But-3-ynyl-2,4,4-trimethylpyrrolidine;hydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss various pyrrolidine derivatives and their synthesis, which can be relevant to understanding the synthesis and properties of related compounds. Pyrrolidine derivatives are of interest due to their potential applications in pharmaceuticals and as building blocks in organic synthesis .

Synthesis Analysis

The synthesis of pyrrolidine derivatives can involve multiple steps, starting from simple precursors. For instance, the synthesis of 2,3,4,5-Tetrahydro-1,3,3-trimethyldipyrrin, a related compound, involves a streamlined four-step process starting from pyrrole-2-carboxaldehyde. This process includes nitro-aldol condensation, reduction, Michael addition, and reductive cyclization, highlighting the complexity and the need for optimization in the synthesis of such compounds . Similarly, the synthesis of 7-amino-3-(1-methylpyrrolidinio) methyl-3-cephem-4-carboxylate hydrochloride demonstrates a multi-step process involving condensation, N-alkylation, and hydrolysis .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be complex and is often determined using crystallography. For example, the crystal and molecular structure of cis-3,4-dibromopyrrolidine hydrochloride was reported to have a slightly deformed envelope conformation with cis-oriented bromine atoms . This information is crucial for understanding the reactivity and potential interactions of the molecule.

Chemical Reactions Analysis

The reactivity of pyrrolidine derivatives can be influenced by their molecular structure. For instance, the presence of bromine atoms in cis-3,4-dibromopyrrolidine hydrochloride suggests potential for further substitution reactions . Additionally, the study of ruthenium-catalyzed hydrosilation of 1-(trimethylsilyl)-1-buten-3-yne provides insights into the types of chemical reactions that can be catalyzed by transition metals, which could be relevant for functionalizing pyrrolidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are determined by their functional groups and molecular structure. For example, the synthesis of (S)-3-hydroxypyrrolidine hydrochloride from (S)-4-amino-2-hydroxybutyric acid involves steps that can affect the yield and purity of the compound, indicating the importance of reaction conditions on the physical properties of the final product . The properties of these compounds, such as solubility, melting point, and stability, are essential for their practical applications and handling.

Scientific Research Applications

Asymmetric Synthesis Applications

A study discusses a practical asymmetric synthesis of a highly substituted N-acylpyrrolidine, which involved a key step of a [3+2] cycloaddition of methyl acrylate and an imino ester. This methodology, featuring novel asymmetric catalysis, could be relevant for the synthesis or study of 1-But-3-ynyl-2,4,4-trimethylpyrrolidine hydrochloride, showcasing its potential in creating compounds with specific stereochemical configurations for inhibiting HCV polymerase (Armel A. Agbodjan et al., 2008).

Electrochemical and Spectroscopic Study Applications

The electrochemical and spectroscopic studies of lanthanides in ionic liquids, including compounds similar to 1-But-3-ynyl-2,4,4-trimethylpyrrolidine hydrochloride, indicate potential applications in understanding solvation and coordination in novel solvent systems. Such research can aid in the development of new materials and processes for industrial applications (Yunfeng Pan & C. Hussey, 2013).

Antibacterial Agent Synthesis

Asymmetric synthesis and the study of the properties of enantiomers of an antibacterial agent show the importance of stereochemistry in medicinal chemistry. The process and findings from these types of studies could be relevant when considering the biological activity of 1-But-3-ynyl-2,4,4-trimethylpyrrolidine hydrochloride and its derivatives (T. Rosen et al., 1988).

Ionic Liquid Applications

Research on novel ionic monomers and the resulting "polymeric ionic liquids" (PILs) with highly delocalized anions provides insights into the design and synthesis of new materials with potential applications in energy storage, electrolytes, and polymer science. The development of these materials, related to the structural manipulation of compounds like 1-But-3-ynyl-2,4,4-trimethylpyrrolidine hydrochloride, underscores the chemical's utility in advanced materials science (A. Shaplov et al., 2011).

properties

IUPAC Name |

1-but-3-ynyl-2,4,4-trimethylpyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N.ClH/c1-5-6-7-12-9-11(3,4)8-10(12)2;/h1,10H,6-9H2,2-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORTBRDUMZRNAJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN1CCC#C)(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethoxy-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2528449.png)

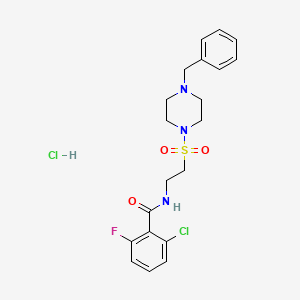

![N-(4-acetylphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2528453.png)

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2528461.png)

![4-(3,4-dimethylphenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)-1-[(thiophen-2-yl)methyl]azetidin-2-one](/img/structure/B2528463.png)

![2-chloro-2-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2528464.png)

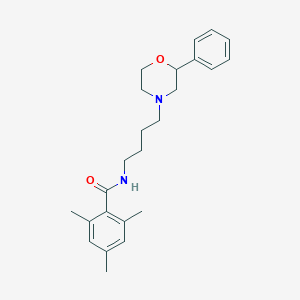

![6-[2-(3,5-Dimethylanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2528465.png)

![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2528472.png)